

Methyl 3,3-Dimethyl-4-oxobutanoate: Technical Profile & Application Guide

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Compound of Interest

Compound Name: *Methyl 3,3-dimethyl-4-oxobutanoate*

Cat. No.: *B8755618*

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Chemical Identity & Physicochemical Profile[1][2][3][4][5]

Methyl 3,3-dimethyl-4-oxobutanoate is a bifunctional ester-aldehyde. It serves as a "masked" succinaldehyde derivative, where the gem-dimethyl group prevents enolization at the

-position to the aldehyde, directing nucleophilic attacks exclusively to the carbonyl carbon or facilitating specific cyclization modes.

Property	Data
IUPAC Name	Methyl 3,3-dimethyl-4-oxobutanoate
Common Synonyms	Methyl 3,3-dimethylsuccinaldehydate; 3-Methoxycarbonyl-2,2-dimethylpropanal
CAS Number	52398-45-5
Molecular Formula	
Molecular Weight	144.17 g/mol
Physical State	Colorless to pale yellow oil
Boiling Point	~80–85 °C (at reduced pressure, est.); Note: Thermally sensitive
Solubility	Soluble in DCM, THF, EtOAc, MeOH; sparingly soluble in water
Stability	Air Sensitive. The aldehyde group oxidizes readily to the carboxylic acid (Monomethyl 2,2-dimethylsuccinate).[1][2]

Spectroscopic Signature (Diagnostic)

- NMR (270 MHz,

):

9.53 (s, 1H, CHO), 3.63 (s, 3H,

), 2.52 (s, 2H,

), 1.13 (s, 6H,

).[1][3]

- IR (

): 1739

(Ester C=O), 1730

(Aldehyde C=O).

Synthetic Methodologies

Two primary routes exist for the synthesis of this compound.^{[4][5][6][7]} The Siloxycyclopropane Route is preferred for laboratory-scale precision (high purity), while the Ozonolysis Route is relevant for industrial scale-up using terpene precursors.

Method A: The Siloxycyclopropane Ring-Opening (Lab Scale)

This method, validated by Organic Syntheses, utilizes a carbenoid insertion strategy to build the carbon skeleton with precise regiocontrol.

Protocol:

- **Silyl Enol Ether Formation:** Isobutyraldehyde is reacted with chlorotrimethylsilane (TMSCl) and triethylamine in DMF/reflux to form 2-methyl-1-(trimethylsiloxy)propene.
- **Cyclopropanation:** The silyl enol ether reacts with methyl diazoacetate in the presence of a copper(II) acetylacetonate [] catalyst. This yields the intermediate methyl 2,2-dimethyl-3-(trimethylsiloxy)-1-cyclopropanecarboxylate.^[1]
- **Regioselective Ring Opening:** Treatment with triethylamine hydrofluoride () or dilute acid cleaves the cyclopropane ring. The push-pull electronic mechanism ensures the aldehyde forms at the quaternary carbon center.

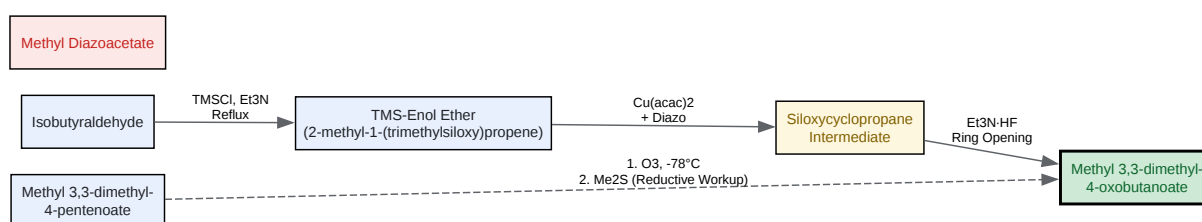
Method B: Ozonolysis of Methyl 3,3-Dimethyl-4-pentenoate (Industrial)

This route leverages the availability of prenyl-derived precursors.

- **Precursor:** Methyl 3,3-dimethyl-4-pentenoate (derived from the Claisen rearrangement of 2-methyl-3-buten-2-ol and trimethyl orthoacetate).^[6]

- Oxidative Cleavage: Ozonolysis (,) followed by reductive workup (DMS or) cleaves the terminal alkene to yield the target aldehyde.

Visualization of Synthesis Pathways



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Figure 1: Convergent synthetic pathways.[8] The solid line represents the Organic Syntheses method; the dashed line represents the oxidative cleavage route.

Reactivity & Applications in Drug Discovery[15]

The utility of **methyl 3,3-dimethyl-4-oxobutanoate** stems from its chemoselectivity. The aldehyde is highly reactive towards nucleophiles, while the ester remains relatively inert under mild conditions. The gem-dimethyl group provides steric bulk that protects the

-position and influences the conformation of downstream products.

Reductive Amination (Synthesis of Non-Natural Amino Acids)

The aldehyde undergoes rapid reductive amination with primary or secondary amines. This is extensively used to synthesize:

- C Adrenergic Antagonists: Linking piperidine derivatives to the aldehyde followed by reduction (using NaBH_4) creates a stable amine linker.
- Pyrrolizidine Alkaloids: Cyclization precursors where the gem-dimethyl group directs the folding of the carbon chain.

The Gem-Dimethyl Effect (Thorpe-Ingold)

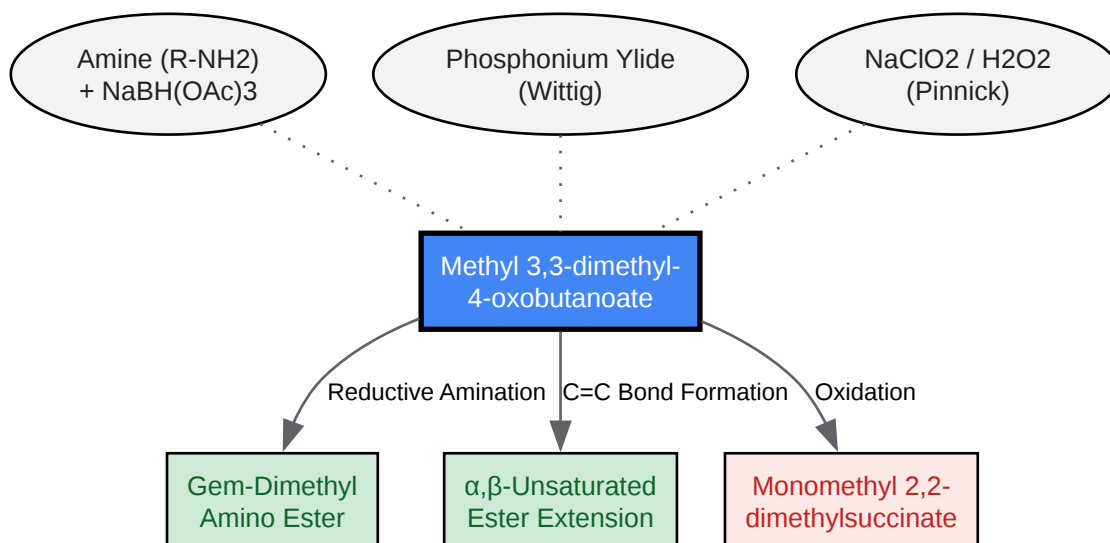
Incorporating this fragment into a drug molecule often improves:

- Solubility: Disrupts crystal lattice packing (lipophilicity modulation).
- Metabolic Stability: The quaternary carbon blocks α -oxidation and hinders enzymatic attack at adjacent sites.
- Cyclization Efficiency: In intramolecular reactions (e.g., forming lactams or lactones), the gem-dimethyl group compresses the bond angle, favoring ring closure.

Wittig & Horner-Wadsworth-Emmons Reactions

The aldehyde reacts selectively with ylides to extend the carbon chain, retaining the ester functionality for later derivatization (e.g., hydrolysis to the acid).

Reaction Workflow Diagram



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Figure 2: Chemoselective transformations. The aldehyde serves as the primary reactive handle (electrophile) while the ester remains intact.

Handling & Stability Protocols

Critical Warning: This compound is an aliphatic aldehyde and is prone to autoxidation.

- Storage: Must be stored under an inert atmosphere (Argon or Nitrogen) at -20°C.
- Purification: Distillation should be performed under high vacuum to minimize thermal exposure. If the product turns acidic (check pH or NMR for carboxylic acid peak), it can be filtered through a short plug of basic alumina or silica to remove the acid byproduct before use.
- Usage: Best generated ex situ or used immediately after opening. For sensitive applications (e.g., precise stoichiometric titrations), titrate the aldehyde content using hydroxylamine hydrochloride before use.

References

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